3,5-Di(1H-imidazol-1-yl)benzoic Acid: Synthesis, Characterization, and Applications in Advanced Coordination Polymers
3,5-Di(1H-imidazol-1-yl)benzoic Acid: Synthesis, Characterization, and Applications in Advanced Coordination Polymers
Target Audience: Materials Scientists, Synthetic Chemists, and MOF/Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Structural Rationale
In the rapidly evolving field of reticular chemistry and supramolecular assembly, the rational design of organic linkers dictates the ultimate topology and stability of Metal-Organic Frameworks (MOFs) and coordination polymers. 3,5-Di(1H-imidazol-1-yl)benzoic acid (abbreviated as HDIBA or HL , CAS: 1199574-21-4) has emerged as a highly privileged, rigid tripodal ligand[1][2].
As an application scientist, I select HDIBA for framework construction due to three distinct mechanistic advantages:
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Bifunctional Coordination: It possesses two neutral imidazole nitrogen donors and one anionic carboxylate oxygen donor, enabling it to bridge multiple metal centers simultaneously.
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Geometric Rigidity: The 120° meta-substitution pattern on the central benzene ring enforces a rigid V-shaped geometry, which prevents framework collapse and enhances thermal stability.
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Supramolecular Interactions: The highly aromatic backbone facilitates extensive π⋯π stacking, while the uncoordinated oxygen/nitrogen atoms act as potent hydrogen-bond acceptors, crucial for guest molecule trapping and catalytic applications[1].
Synthesis Methodology: 3,5-Di(1H-imidazol-1-yl)benzoic Acid
The synthesis of HDIBA relies on a modified Ullmann-type C-N cross-coupling or nucleophilic aromatic substitution, utilizing 3,5-dibromobenzoic acid and imidazole. The reaction is driven by a basic environment to deprotonate the imidazole, paired with thermal energy to overcome the activation barrier of the aryl halide[3].
Reagents and Materials
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3,5-Dibromobenzoic acid: 6.0 mmol (Precursor)
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Imidazole: 60.0 mmol (Nucleophile; used in 10x excess to drive the reaction and act as a flux)
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Potassium Carbonate ( K2CO3 ): Base for deprotonation
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Copper Catalyst (e.g., CuO or CuI ): Catalytic amount (if utilizing standard Ullmann conditions)
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Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system. Visual and physical changes at each step confirm reaction progress.
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Preparation of the Reaction Mixture: In a 100 mL round-bottom flask, combine 3,5-dibromobenzoic acid (1.19 g, 6 mmol), imidazole (2.73 g, 60 mmol), and K2CO3 (approx. 2.0 g) in 20 mL of anhydrous DMF[3].
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Causality Check: The massive excess of imidazole prevents mono-substitution and suppresses side reactions.
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Thermal Activation: Heat the mixture to 150 °C under a continuous nitrogen atmosphere for 48 hours.
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Validation: The solution will transition from a pale suspension to a dark, homogenous amber liquid as the C-N coupling progresses.
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Quenching and Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into 150 mL of crushed ice/water.
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Isoelectric Precipitation (Critical Step): Carefully acidify the aqueous solution using 2M HCl dropwise until the pH reaches approximately 3.5 to 4.0.
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Causality Check: HDIBA is an amphoteric molecule (basic imidazoles, acidic carboxylate). Adjusting to its isoelectric point ensures the zwitterion precipitates quantitatively, leaving unreacted imidazole (which remains protonated and water-soluble) in the filtrate.
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Purification: Filter the resulting off-white precipitate under a vacuum. Wash sequentially with cold distilled water ( 3×20 mL) and cold ethanol ( 1×10 mL) to remove residual DMF and inorganic salts. Dry under a vacuum at 60 °C overnight to yield the pure HDIBA ligand.
Fig 1: Step-by-step synthetic workflow for HDIBA via C-N cross-coupling.
Analytical Characterization
To ensure the structural integrity of the synthesized HDIBA before downstream MOF assembly, rigorous characterization is required. The data below represents the established baseline for pure HDIBA[2].
Table 1: Quantitative Characterization Data of HDIBA
| Analytical Method | Expected Signals / Values | Structural Assignment |
| 1 H NMR (DMSO- d6 ) | δ 8.58 (s, 2H) | Imidazole N-CH-N protons |
| δ 8.31 (s, 1H) | Benzene ring C4-H (between imidazoles) | |
| δ 8.20 (s, 2H) | Benzene ring C2, C6-H | |
| δ 8.17 (s, 2H) ; δ 7.25 (s, 2H) | Imidazole backbone CH protons | |
| FT-IR Spectroscopy | ~3100 cm −1 (br) | O-H stretch (carboxylic acid) |
| ~1700 cm −1 (s) | C=O stretch (carbonyl) | |
| ~1600, 1510 cm −1 (m) | C=C and C=N stretching (aromatic rings) | |
| Elemental Analysis | C: 61.41%, H: 3.96%, N: 22.04% | Calculated for C13H10N4O2 (MW: 254.24 g/mol ) |
| Physical State | Off-white to pale yellow powder | High thermal stability (>250 °C via TGA) |
Downstream Application: Assembly of Cobalt(II) Coordination Polymers
HDIBA is highly prized for its ability to form 3D supramolecular structures and coordination polymers, such as the binodal (4,6)-connected net [Co(L)(NO3)] [4].
Mechanistic Logic of Hydrothermal Assembly
Synthesizing highly crystalline MOFs requires reversible bond formation to correct structural defects during growth. Hydrothermal synthesis is employed because the high temperature and autogenous pressure lower the activation energy for ligand dissociation/reassociation, preventing the system from falling into amorphous kinetic traps[1].
Protocol: Synthesis of [Co(L)(NO3)] Complex
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Solution Preparation: In a 16 mL Teflon-lined stainless steel autoclave, dissolve HDIBA (25.4 mg, 0.1 mmol) and Co(NO3)2⋅6H2O (29.1 mg, 0.1 mmol) in 10 mL of deionized water.
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pH Modulation: Add exactly 4.0 mg (0.1 mmol) of NaOH to the mixture.
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Causality Check: The addition of 1 equivalent of NaOH specifically deprotonates the carboxylic acid group of HDIBA, activating the oxygen atoms for coordination with the Co2+ centers without precipitating cobalt hydroxide.
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Hydrothermal Heating: Seal the autoclave and heat at 160 °C for 72 hours.
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Controlled Cooling: Cool the vessel to room temperature at a slow, controlled rate of 5 °C/hour.
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Validation: Slow cooling is the self-validating step for crystallization; rapid cooling yields microcrystalline powder, whereas a slow ramp yields high-quality single crystals suitable for X-ray diffraction.
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Harvesting: Filter the resulting pink/purple crystals, wash with distilled water, and air dry.
Fig 2: Mechanistic assembly pathway of the [Co(L)(NO3)] 3D coordination polymer.
Structural Implications
In the resulting [Co(L)(NO3)] structure, the carboxylate group of the HDIBA ligand adopts a μ2−η1:η1 -bridging mode, connecting two cobalt atoms[4]. Each ligand acts as a 4-connector, yielding a robust 3D framework exhibiting antiferromagnetic interactions and potential for selective gas adsorption[4].
References
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Three New Multifunctional Supramolecular Compounds Based on Keggin-Type Polyoxoanions and 3,5-di(1H-Imidazol-1-yl)benzoic Acid: Syntheses, Structures, and Properties MDPI URL:[Link][1]
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Synthesis, structure and property of cobalt(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoic acid CrystEngComm (RSC Publishing) URL: [Link][4][5]
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Anion Regulates scu Topological Porous Coordination Polymers into the Acetylene Trap ACS Applied Materials & Interfaces URL: [Link][3]
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3,5-Di(1H-imidazol-1-yl)benzoic acid | C13H10N4O2 | CID 102165033 PubChem (National Library of Medicine) URL:[Link][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3,5-Di(1H-imidazol-1-yl)benzoic acid | C13H10N4O2 | CID 102165033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, structure and property of cobalt(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
